molecular formula C6H8N2O2 B14698351 1-Methyl-3-nitro-1,4-dihydropyridine CAS No. 23493-04-1

1-Methyl-3-nitro-1,4-dihydropyridine

Cat. No.: B14698351
CAS No.: 23493-04-1
M. Wt: 140.14 g/mol
InChI Key: CYSHNHHUIJDRHY-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1,4-dihydropyridine is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound is characterized by the presence of a methyl group at the first position and a nitro group at the third position on the dihydropyridine ring. The 1,4-dihydropyridine scaffold is notable for its role in various biological activities, including its use as calcium channel blockers in the treatment of cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitro-1,4-dihydropyridine can be synthesized through a multi-component reaction involving an aldehyde, a β-ketoester, and ammonium acetate. The reaction is typically carried out under reflux conditions in an alcohol solvent or acetic acid . The use of catalysts such as magnetite/chitosan has been reported to enhance the efficiency of the synthesis, offering high yields and environmentally benign conditions .

Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs one-pot synthesis techniques, which are advantageous due to their simplicity, cost-effectiveness, and scalability. The use of heterogeneous catalysts, such as magnetically recyclable nanocatalysts, is common in industrial settings to facilitate easy separation and reuse of the catalyst .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-nitro-1,4-dihydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-3-nitro-1,4-dihydropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-nitro-1,4-dihydropyridine involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to that of other 1,4-dihydropyridine derivatives used as antihypertensive agents .

Comparison with Similar Compounds

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

    Nicardipine: Used for the management of angina and hypertension.

Uniqueness: 1-Methyl-3-nitro-1,4-dihydropyridine is unique due to the presence of both a methyl and a nitro group, which can influence its pharmacokinetic and pharmacodynamic properties. These structural modifications can lead to differences in its biological activity and therapeutic potential compared to other 1,4-dihydropyridine derivatives .

Properties

CAS No.

23493-04-1

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

1-methyl-3-nitro-4H-pyridine

InChI

InChI=1S/C6H8N2O2/c1-7-4-2-3-6(5-7)8(9)10/h2,4-5H,3H2,1H3

InChI Key

CYSHNHHUIJDRHY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CCC(=C1)[N+](=O)[O-]

Origin of Product

United States

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